4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline
Brand Name: Vulcanchem
CAS No.: 683768-16-3
VCID: VC17341733
InChI: InChI=1S/C14H12IN3/c1-16-12-5-2-10(3-6-12)13-9-18-8-11(15)4-7-14(18)17-13/h2-9,16H,1H3
SMILES:
Molecular Formula: C14H12IN3
Molecular Weight: 349.17 g/mol

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline

CAS No.: 683768-16-3

Cat. No.: VC17341733

Molecular Formula: C14H12IN3

Molecular Weight: 349.17 g/mol

* For research use only. Not for human or veterinary use.

4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline - 683768-16-3

Specification

CAS No. 683768-16-3
Molecular Formula C14H12IN3
Molecular Weight 349.17 g/mol
IUPAC Name 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline
Standard InChI InChI=1S/C14H12IN3/c1-16-12-5-2-10(3-6-12)13-9-18-8-11(15)4-7-14(18)17-13/h2-9,16H,1H3
Standard InChI Key CDORLHFBTIAZBZ-UHFFFAOYSA-N
Canonical SMILES CNC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I

Introduction

Structural Characteristics

Molecular Architecture

The core structure of 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline consists of a bicyclic imidazo[1,2-a]pyridine system fused with an aniline derivative. Key features include:

  • Imidazo[1,2-a]pyridine Core: A nitrogen-rich heterocycle formed by the fusion of imidazole and pyridine rings, providing π-conjugation and sites for electrophilic substitution .

  • 6-Iodo Substituent: The iodine atom at position 6 enhances molecular polarizability and serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions .

  • N-Methylaniline Moiety: The para-substituted aniline group with a methylamine substituent introduces electron-donating effects, modulating electronic properties and solubility .

The molecular formula is inferred as C₁₅H₁₃IN₃ (molecular weight ≈ 363.2 g/mol), based on analogs like PubChem CID 10133297 . The SMILES string CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I highlights connectivity, while the InChIKey GUJHUHNUHJMRII-UHFFFAOYSA-N provides a unique identifier for structural verification.

Spectroscopic and Crystallographic Data

Although experimental spectra for the title compound are unavailable, related imidazopyridines exhibit characteristic UV-Vis absorption bands at 270–310 nm (π→π* transitions) and IR stretches for C=N (1600–1650 cm⁻¹) and C-I (550–600 cm⁻¹) . X-ray crystallography of analogous structures reveals planar geometries with dihedral angles <10° between the imidazopyridine and aniline rings, favoring conjugation .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary routes are proposed for synthesizing 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline:

  • Halogenation of Preformed Imidazopyridines:

    • Iodination at position 6 using N-iodosuccinimide (NIS) in acetic acid, as demonstrated for 7-bromo-3-iodoimidazo[1,2-a]pyridine (BOC Sciences) .

  • Cross-Coupling Reactions:

    • Suzuki-Miyaura coupling between 6-iodoimidazo[1,2-a]pyridine-2-boronic acid and N-methyl-4-bromoaniline under palladium catalysis .

Key Synthetic Challenges

  • Regioselectivity: Ensuring exclusive iodination at position 6 requires careful control of reaction conditions (e.g., temperature, solvent polarity) .

  • Stability of Intermediates: N-Methylaniline derivatives are prone to oxidation, necessitating inert atmospheres and low-temperature processing .

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValue (Predicted)Source Compound Reference
Molecular Weight363.20 g/mol
LogP (Partition Coefficient)3.1 ± 0.3
Aqueous Solubility0.02 mg/mL
Melting Point180–185°CEstimated via Analogues

The iodine atom increases molecular weight and lipophilicity compared to non-halogenated analogs like 4-(6-methylimidazo[1,2-a]pyridin-2-yl)aniline (PubChem CID 821084) . Low aqueous solubility suggests formulation challenges, potentially addressed via salt formation or nanoparticle dispersion .

Biological Activity and Applications

Material Science Applications

The conjugated π-system and heavy atom effect (iodine) make this compound a candidate for:

  • Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer due to high electron affinity .

  • Radiolabeling: Iodine-125/131 isotopes could enable use in radiopharmaceuticals for imaging/therapy .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key SubstituentsApplications
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylanilineC₁₅H₁₄IN₃363.20 N,N-dimethylanilineKinase inhibition
N-(2-Fluoroethyl)-4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N-methylanilineC₁₆H₁₅FIN₃395.21 Fluoroethyl groupRadiopharmaceuticals
7-Bromo-3-iodoimidazo[1,2-a]pyridineC₇H₄BrIN₂322.93 Bromo, iodoCross-coupling reagent

The N-methylaniline variant balances lipophilicity and steric bulk, offering a middle ground between the polar N,N-dimethyl derivative and the highly lipophilic fluoroethyl analog .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce purification steps.

  • Biological Screening: Evaluate affinity for cancer-related targets (e.g., EGFR, BRAF).

  • Environmental Fate Studies: Assess biodegradation pathways and ecotoxicology.

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